(3S,4S)-4-amino-1,1-dioxothiolan-3-ol
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Overview
Description
(3S,4S)-4-amino-1,1-dioxothiolan-3-ol is a chiral compound with significant potential in various scientific fields. This compound features a thiolane ring with an amino group and two oxo groups, making it a versatile molecule for chemical reactions and applications.
Scientific Research Applications
(3S,4S)-4-amino-1,1-dioxothiolan-3-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
Target of Action
Similar compounds have been found to target ribosomal proteins . For instance, Anisomycin, a structurally related compound, targets several 60S ribosomal proteins . These proteins play a crucial role in protein synthesis, and any interaction with them can significantly affect cellular functions.
Mode of Action
This could potentially disrupt protein synthesis, thereby affecting cellular processes .
Biochemical Pathways
Disruption of this pathway can have downstream effects on various cellular processes, including cell growth and division .
Result of Action
This could lead to alterations in cellular processes, potentially affecting cell growth and division .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S,4S)-4-amino-1,1-dioxothiolan-3-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of a dithiolane derivative with an amine source under oxidative conditions to introduce the amino group and oxo functionalities.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reaction and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiolane derivatives.
Comparison with Similar Compounds
- (3S,4S)-4-amino-1,1-dioxothiolan-3-ol
- (3S,4S)-4-amino-1,1-dioxothiolan-2-ol
- (3S,4S)-4-amino-1,1-dioxothiolan-4-ol
Comparison: this compound is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to its analogs. The presence of the amino group at the 4-position and the oxo groups at the 1,1-positions make it particularly versatile for various applications.
Properties
IUPAC Name |
(3S,4S)-4-amino-1,1-dioxothiolan-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3S/c5-3-1-9(7,8)2-4(3)6/h3-4,6H,1-2,5H2/t3-,4-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REXPOWCRPFUCHS-QWWZWVQMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CS1(=O)=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20688-37-3 |
Source
|
Record name | rac-(3R,4R)-3-amino-4-hydroxy-1lambda6-thiolane-1,1-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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